molecular formula C28H24O2Si B15075165 Dimethyldi(9H-xanthen-9-yl)silane

Dimethyldi(9H-xanthen-9-yl)silane

Cat. No.: B15075165
M. Wt: 420.6 g/mol
InChI Key: CIBQHMZUSJLHNN-UHFFFAOYSA-N
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Description

Dimethyldi(9H-xanthen-9-yl)silane is a compound that features a silicon atom bonded to two 9H-xanthen-9-yl groups and two methyl groups The xanthene moiety is a tricyclic aromatic system, which is known for its stability and unique photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyldi(9H-xanthen-9-yl)silane typically involves the reaction of 9H-xanthen-9-ol with a silicon-containing reagent. One common method is the reaction of 9H-xanthen-9-ol with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silicon-oxygen bond, resulting in the desired silane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyldi(9H-xanthen-9-yl)silane can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Substitution: The silicon-methyl bonds can be substituted with other functional groups, such as halogens or alkyl groups.

    Hydrolysis: The silicon-oxygen bonds can be hydrolyzed under acidic or basic conditions to yield 9H-xanthen-9-ol and silanols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Substitution: Various substituted silanes.

    Hydrolysis: 9H-xanthen-9-ol and silanols.

Scientific Research Applications

Dimethyldi(9H-xanthen-9-yl)silane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of xanthene-based compounds and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Dimethyldi(9H-xanthen-9-yl)silane is largely dependent on its chemical structure and the specific application. In bioimaging, the xanthene moiety’s fluorescence is exploited for visualization purposes. In drug delivery, the compound’s stability and ability to form complexes with other molecules are key factors. The silicon atom provides a versatile platform for further functionalization, allowing for the design of tailored compounds with specific biological or chemical activities.

Comparison with Similar Compounds

Similar Compounds

    9H-xanthen-9-ol: A precursor to Dimethyldi(9H-xanthen-9-yl)silane, known for its fluorescent properties.

    Dimethyldichlorosilane: A silicon-containing reagent used in the synthesis of various organosilicon compounds.

    Xanthone: An oxidized derivative of xanthene, with applications in medicinal chemistry and materials science.

Uniqueness

This compound is unique due to the combination of the xanthene moiety and the silicon atom. This combination imparts both the photophysical properties of xanthene and the chemical versatility of silicon, making it a valuable compound for a wide range of applications.

Properties

Molecular Formula

C28H24O2Si

Molecular Weight

420.6 g/mol

IUPAC Name

dimethyl-bis(9H-xanthen-9-yl)silane

InChI

InChI=1S/C28H24O2Si/c1-31(2,27-19-11-3-7-15-23(19)29-24-16-8-4-12-20(24)27)28-21-13-5-9-17-25(21)30-26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3

InChI Key

CIBQHMZUSJLHNN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1C2=CC=CC=C2OC3=CC=CC=C13)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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